![molecular formula C10H8ClF3O B14058196 1-(5-Chloro-2-(trifluoromethyl)phenyl)propan-2-one](/img/structure/B14058196.png)
1-(5-Chloro-2-(trifluoromethyl)phenyl)propan-2-one
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Overview
Description
1-(5-Chloro-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H8ClF3O It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom and a trifluoromethyl group
Preparation Methods
The synthesis of 1-(5-Chloro-2-(trifluoromethyl)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 5-chloro-2-(trifluoromethyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
1-(5-Chloro-2-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.
Scientific Research Applications
1-(5-Chloro-2-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique substituents make it a valuable building block for creating more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new drugs. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-(trifluoromethyl)phenyl)propan-2-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, leading to improved efficacy and reduced side effects.
Comparison with Similar Compounds
1-(5-Chloro-2-(trifluoromethyl)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-(5-Chloro-2-(trifluoromethyl)phenyl)ethanone: This compound lacks the additional carbon atom in the side chain, which can affect its reactivity and applications.
1-(5-Chloro-2-(trifluoromethyl)phenyl)butan-2-one: This compound has a longer side chain, which can influence its physical properties and biological activities.
The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties, making it a valuable compound for various research and industrial applications.
Biological Activity
1-(5-Chloro-2-(trifluoromethyl)phenyl)propan-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C10H8ClF3O
- Molecular Weight : 232.62 g/mol
This compound features a chloro group and a trifluoromethyl group, which contribute to its unique chemical reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus (ATCC 29213)
- Enterococcus faecalis (ATCC 29212)
- Methicillin-resistant strains of Staphylococcus aureus (MRSA)
The minimum inhibitory concentrations (MICs) for these bacteria have been reported as follows:
Bacterial Strain | MIC (μM) |
---|---|
Staphylococcus aureus | 0.070 - 8.95 |
Enterococcus faecalis | 4.66 - 35.8 |
Mycobacterium tuberculosis | 18.7 - 35.8 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies have shown that it exhibits cytotoxic effects on various cancer cell lines, including human monocytic leukemia cells (THP-1). The IC50 values for these activities ranged from 1.4 to >10 µM, indicating varying degrees of potency depending on the specific cellular context .
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific cellular targets. The presence of the trifluoromethyl group enhances lipophilicity, which may improve cellular uptake and bioavailability. Additionally, the compound's structure allows it to potentially disrupt critical biological pathways involved in microbial growth and cancer cell proliferation .
Case Studies
Several studies have highlighted the biological activity of related compounds containing similar functional groups:
- Study on Trifluoromethyl Compounds : A study demonstrated that compounds with trifluoromethyl groups showed enhanced potency in inhibiting certain enzymes compared to their non-fluorinated counterparts .
- Antimicrobial Efficacy : Research comparing various derivatives indicated that structural modifications significantly influence antimicrobial activity, suggesting a structure-activity relationship that can be exploited for drug development .
Properties
Molecular Formula |
C10H8ClF3O |
---|---|
Molecular Weight |
236.62 g/mol |
IUPAC Name |
1-[5-chloro-2-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF3O/c1-6(15)4-7-5-8(11)2-3-9(7)10(12,13)14/h2-3,5H,4H2,1H3 |
InChI Key |
GSYDDEALQHLTHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
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